2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol
Description
Properties
CAS No. |
94231-82-0 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)13-8-15(2,17)14(16)7-12(10)13/h3,9-14,16-17H,1,4-8H2,2H3 |
InChI Key |
DYPRFMBZYYFNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3CC(C2CC1O)CC3CC=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Allylation: Introduction of the allyl group to the decahydro-7-methyl-1,4-methanonaphthalene core.
Hydroxylation: Addition of hydroxyl groups at the 6 and 7 positions.
Purification: Isolation and purification of the final product through techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the allyl group.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the allyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis Table
| Property | Target Compound | 6-Methyl Isomer (CAS 55881-96-4) | 9,10-Dihydrophenanthrene (Compound 66) |
|---|---|---|---|
| Core Structure | Bicyclic, saturated | Bicyclic, saturated | Aromatic, partially saturated |
| Functional Groups | 6,7-diol, 7-methyl, 2-allyl | 6,7-diol, 6-methyl | 4,5-diol, 2-methoxy |
| Molecular Weight (g/mol) | 236.35 | 236.35 | ~250–280 (estimated) |
| Applications | Pharmaceuticals, industrial research | Industrial research | Medicinal chemistry, natural product synthesis |
| Key Reactivity | Allyl group (electrophilic addition) | Steric hindrance at position 6 | Aromatic electrophilic substitution |
Research Findings and Hypotheses
- Bioactivity : The allyl group in the target compound may confer reactivity in covalent drug design (e.g., targeting cysteine residues), unlike the methoxy groups in dihydrophenanthrenes, which may act as antioxidants .
- Solubility : The 6,7-diol configuration in the target compound likely enhances aqueous solubility compared to its 6-methyl isomer, where steric effects may reduce hydrogen bonding .
- Synthetic Challenges: The methanonaphthalene core requires precise stereochemical control during synthesis, whereas dihydrophenanthrenes can be synthesized via oxidative coupling of phenols .
Biological Activity
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol (CAS Number: 94231-82-0) is a chemical compound with notable structural features that suggest potential biological activities. The compound's molecular formula is , and it is categorized under various chemical databases due to its unique properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| CAS Number | 94231-82-0 |
| EINECS | 303-904-6 |
| Purity | 96% |
The mechanism through which compounds similar to 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol exert their anticancer effects often involves inhibition of key kinases associated with cancer progression. For example, studies have highlighted the inhibition of kinases such as TRKA and DYRK1A/1B in related compounds, which are crucial for tumor growth and survival.
Table 2: Kinase Inhibition Profile of Related Compounds
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | TRKA | 43 |
| Compound B | DYRK1A | 50 |
| Compound C | CK1δ | 20 |
These findings suggest that compounds with similar structures may also inhibit these kinases and provide a basis for further investigation into their therapeutic potential.
Study on Related Compounds
In a recent study published in a peer-reviewed journal, a series of methanonaphthalene derivatives were synthesized and evaluated for their biological activities. Among them, one compound demonstrated significant inhibition of cancer cell lines with an IC50 value in the low nanomolar range. The study concluded that structural modifications could lead to enhanced potency against various cancer types.
Key Findings:
- Anticancer Activity: The synthesized derivatives showed promising anticancer properties.
- Kinase Inhibition: Strong inhibition was observed for TRKA and DYRK1A/1B kinases.
Phytochemical Research
Another relevant research effort focused on isolating bioactive phytochemicals from plants related to the methanonaphthalene structure. These compounds exhibited antibacterial and anti-inflammatory activities alongside their anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
